molecular formula C10H15NO2 B15394221 N,N-diethyl-5-methylfuran-2-carboxamide

N,N-diethyl-5-methylfuran-2-carboxamide

Cat. No.: B15394221
M. Wt: 181.23 g/mol
InChI Key: BMCBNUHMWYBDOB-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-methylfuran-2-carboxamide (CAS 91252-10-7) is a chemical compound with the molecular formula C 10 H 15 NO 2 and a molecular weight of 181.23 g/mol . This substituted furan-carboxamide features a furan ring, a common heterocyclic scaffold in medicinal chemistry, which is methylated at the 5-position and functionalized with a diethylcarboxamide group at the 2-position. The SMILES notation for this structure is O=C(C1=CC=C(C)O1)N(CC)CC . While the specific biological profile of this exact compound is not fully detailed in the literature, its core structure is of significant interest in pharmaceutical research. Furan-containing compounds are frequently explored for their potential as kinase inhibitors and enzyme activators . For instance, structurally related benzofuran-carboxamide derivatives have been investigated as potent and selective glucokinase activators for the potential treatment of Type 2 diabetes mellitus, demonstrating how the carboxamide moiety is a critical pharmacophore for target engagement . Furthermore, furan-2-carboxaldehyde derivatives are the subject of keen research for modifying hemoglobin oxygen affinity for conditions like sickle cell disease, highlighting the therapeutic relevance of the furan ring system . As such, this compound serves as a valuable building block for chemical synthesis and medicinal chemistry efforts, providing researchers with a versatile intermediate for the development of novel bioactive molecules. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

N,N-diethyl-5-methylfuran-2-carboxamide

InChI

InChI=1S/C10H15NO2/c1-4-11(5-2)10(12)9-7-6-8(3)13-9/h6-7H,4-5H2,1-3H3

InChI Key

BMCBNUHMWYBDOB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

a. Nitro-Substituted Furan Carboxamides Compounds like 5-nitrofuran-2-carboxylic acid derivatives (e.g., 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide) feature a nitro group at the 5-position, introducing strong electron-withdrawing effects. This enhances reactivity in electrophilic substitution and may improve binding to biological targets like quinoxaline enzymes .

b. Benzofuran and Naphthofuran Derivatives
Naphtho[2,1-b]furan carboxamides (e.g., 1-acetamido-5-nitronaphtho[2,1-b]furan-2-carboxamide) incorporate fused aromatic systems, extending conjugation and rigidity. These structural modifications likely enhance antibacterial activity due to improved intercalation with bacterial DNA or enzymes . The simpler furan ring in N,N-diethyl-5-methylfuran-2-carboxamide may offer synthetic accessibility and tunable lipophilicity.

Carboxamide Functionalization

a. Nitrogen Substituents
N,N-Diethyl groups on the carboxamide nitrogen increase steric bulk and lipophilicity compared to methyl or hydrogen substituents. For example, (E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide (6k) features a phenyl group, enhancing π-π stacking interactions in biological systems . The diethyl groups in the target compound may favor passive diffusion across membranes but reduce hydrogen-bonding capacity.

b. Hybrid Heterocyclic Systems
Furo[2,3-b]pyridine carboxamides (e.g., 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide) combine furan and pyridine rings, creating planar structures with dual hydrogen-bonding and hydrophobic interactions. These hybrids are often optimized for kinase inhibition or anticancer activity . The absence of a pyridine ring in this compound simplifies synthesis but may limit target specificity.

Physicochemical Properties

  • Lipophilicity : The diethyl groups in this compound likely increase logP compared to nitro- or hydroxy-substituted analogs, favoring blood-brain barrier penetration.
  • Thermal Stability : Methyl and diethyl substituents may lower melting points relative to nitro derivatives, which exhibit higher crystallinity due to polar nitro groups .

Q & A

Q. What synthetic methodologies are recommended for N,N-diethyl-5-methylfuran-2-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis of This compound likely involves multi-step reactions, including amide bond formation between a furan carboxylic acid derivative and diethylamine. For structurally similar compounds (e.g., N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide), optimized conditions include:

  • Reagent selection : Use of coupling agents like EDCI/HOBt or thionyl chloride for acid activation .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity . Key analytical techniques include HPLC for purity assessment and NMR for structural confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer: Based on GHS classifications for related carboxamides (e.g., N-(4-Aminophenyl)-5-methylfuran-3-carboxamide):

  • Hazard mitigation : Use fume hoods to avoid inhalation (H335) and wear nitrile gloves to prevent skin irritation (H315) .
  • Emergency measures : For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention .
  • Storage : Store in airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound (e.g., antimicrobial vs. inactive results)?

Answer: Contradictions may arise from:

  • Assay variability : Differences in microbial strains, incubation times, or nutrient media (e.g., N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide showed activity shifts under varying pH) .
  • Compound stability : Degradation in storage (e.g., hydrolysis of the amide bond) can reduce efficacy. Use stability studies (TGA/DSC) to assess shelf-life .
  • Structural analogs : Compare with derivatives (e.g., chlorophenyl or trifluoromethyl substitutions) to identify critical pharmacophores .

Q. What computational strategies are effective in predicting this compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or kinases). For analogs like N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, docking revealed hydrophobic interactions with target pockets .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the furan ring) using tools like Schrödinger’s Phase .
  • MD simulations : Assess binding stability over time (e.g., 100-ns simulations for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced pharmacokinetics?

Answer: SAR strategies include:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves metabolic stability, as seen in N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide .
  • LogP adjustments : Replace diethyl groups with polar substituents (e.g., morpholine) to enhance aqueous solubility .
  • Prodrug design : Esterify the carboxamide to improve oral bioavailability, inspired by 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid derivatives .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., furan ring substitution patterns) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., in N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide) .
  • X-ray crystallography : Resolves 3D structure, critical for understanding steric effects .

Data Contradiction Analysis

Q. Why might this compound exhibit divergent cytotoxicity profiles across cancer cell lines?

Answer: Potential factors include:

  • Cell-specific uptake : Variations in transporter expression (e.g., ABC transporters in resistant lines) .
  • Metabolic activation : Some cell lines may convert the compound into active metabolites (e.g., via CYP450 enzymes) .
  • Off-target effects : Screen against kinase panels to identify unintended interactions, as done for N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide .

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